3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
Tetrazole derivatives can be synthesized using various methods. One common method involves a [2+3] cycloaddition between a nitrile and an azide . This process often relies on the in situ generation of highly toxic and explosive hydrazoic acid, which is activated by expensive and toxic metals, strong Lewis acids, or amine salts .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier Transform Infrared Spectroscopy (FT-IR) can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
Tetrazoles are known to undergo various chemical reactions. They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. The solubility of a compound in various solvents can provide information about its polarity and potential applications .Scientific Research Applications
- CHEMBL4874376 exhibits potential as a cardiovascular drug candidate. Researchers have investigated its effects on blood pressure regulation, vasodilation, and endothelial function. Preliminary studies suggest that it may modulate specific receptors involved in cardiovascular health .
- Inflammation plays a crucial role in various diseases. Studies have explored the anti-inflammatory effects of CHEMBL4874376 . It may inhibit pro-inflammatory cytokines or pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis .
- CHEMBL4874376 has attracted attention in oncology. Researchers have investigated its potential as an anti-cancer agent. It may interfere with tumor growth, angiogenesis, or metastasis. Further studies are needed to elucidate its precise mechanisms and specific cancer types .
- Neuroprotective properties of CHEMBL4874376 have been explored. It may modulate neurotransmitter systems, protect neurons from oxidative stress, or enhance synaptic plasticity. Researchers are investigating its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- CHEMBL4874376 could impact metabolic pathways. It may influence glucose homeostasis, lipid metabolism, or adipocyte function. Researchers are studying its effects on diabetes, obesity, and related conditions .
- Pharmaceutical companies are evaluating CHEMBL4874376 as a lead compound. Its unique structure and potential therapeutic effects make it an attractive starting point for drug development. Researchers are optimizing its pharmacokinetics, safety, and efficacy .
- Computational studies explore the interactions of CHEMBL4874376 with target proteins. Molecular docking, dynamics simulations, and binding affinity predictions help understand its mode of action and guide further experiments .
- CHEMBL4874376 is part of chemical libraries used in high-throughput screening assays. Researchers test its effects on various biological targets, identifying potential therapeutic applications .
Cardiovascular Research
Anti-Inflammatory Properties
Cancer Research
Neurological Disorders
Metabolic Disorders
Drug Development
Computational Chemistry and Molecular Modeling
Chemical Biology and High-Throughput Screening
Safety and Hazards
Future Directions
Tetrazoles and their derivatives have attracted much attention in medicinal chemistry due to their wide range of biological activities . They have been used in the synthesis of various pharmaceuticals and have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Therefore, the development of new synthetic methods and the improvement of classical procedures for the preparation of tetrazole derivatives are important areas of future research .
Mechanism of Action
Target of Action
The primary targets of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide are currently under investigation. The compound’s interaction with specific proteins or receptors in the body is a crucial aspect of its mechanism of action .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
The compound may affect various biochemical pathways, leading to downstream effects. The specific pathways affected by 3-methyl-n-[3-(1h-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide are yet to be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide are crucial in determining its bioavailability. These properties influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide’s action are subject to ongoing research. The compound’s interaction with its targets can lead to changes at the cellular level, potentially influencing cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
properties
IUPAC Name |
3-methyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11-14-7-2-3-8-15(14)24-16(11)17(23)19-12-5-4-6-13(9-12)22-10-18-20-21-22/h2-10H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZPWOZMOXKRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
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